molecular formula C18H29NO3S B12200482 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane

Cat. No.: B12200482
M. Wt: 339.5 g/mol
InChI Key: OUUUVLDZVIFJLC-UHFFFAOYSA-N
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Description

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane is a synthetic organic compound that belongs to the class of sulfonyl azepanes These compounds are characterized by the presence of a sulfonyl group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane typically involves the reaction of 2-butoxy-4,5-dimethylbenzenesulfonyl chloride with azepane. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring can also interact with biological membranes, affecting their properties and functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane
  • 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)azepane

Comparison

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)azepane is unique due to the presence of the butoxy group, which can influence its solubility and reactivity compared to its ethoxy and methoxy analogs. The butoxy group may also affect the compound’s interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(2-butoxy-4,5-dimethylphenyl)sulfonylazepane

InChI

InChI=1S/C18H29NO3S/c1-4-5-12-22-17-13-15(2)16(3)14-18(17)23(20,21)19-10-8-6-7-9-11-19/h13-14H,4-12H2,1-3H3

InChI Key

OUUUVLDZVIFJLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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